molecular formula C13H13N5OS B2762499 5-ethyl-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 922027-84-7

5-ethyl-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No. B2762499
CAS RN: 922027-84-7
M. Wt: 287.34
InChI Key: PMWHBBYDZACYAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a chemical compound that belongs to the class of triazolopyrimidine derivatives. It has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Energetic Materials

The compound belongs to the [1,2,4]triazolo[4,3-a]pyrimidine class, which has been effectively synthesized and used in the creation of energetic materials . These materials exhibit excellent insensitivity toward external stimuli and very good calculated detonation performance .

Secondary Explosives

The compound has been suggested as a secondary explosive due to its excellent insensitivity toward external stimuli and very good calculated detonation performance . These characteristics make it comparable to the current secondary-explosive benchmark, CL-20 .

Heat-Resistant Explosives

The compound has potential as a heat-resistant explosive. It has excellent thermal stability and very good calculated detonation performance, which outperforms all current heat-resistant explosives .

Primary Explosives

Some compounds in the [1,2,4]triazolo[4,3-a]pyrimidine class are very sensitive but exhibit excellent calculated detonation performance, suggesting strong possibilities for applications as primary explosives .

Neuroprotective Agents

Triazole-pyrimidine hybrid compounds have shown promising neuroprotective properties . They have been found to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Anti-neuroinflammatory Agents

Triazole-pyrimidine hybrid compounds have also demonstrated anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Anticancer Agents

A new class of sulfur-substituted alkylated 1,2,4-triazolo[4,3-a]pyrimidine analogs has been synthesized and reported to have good antiproliferative activity in breast cancer cell lines (MCF-7, LN) .

Antiviral Agents

Pyrimidine and its derivatives have been proven to have antiviral activity , suggesting that the compound could potentially be developed for antiviral applications.

properties

IUPAC Name

5-ethyl-3-(pyridin-2-ylmethylsulfanyl)-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5OS/c1-2-10-7-11(19)15-12-16-17-13(18(10)12)20-8-9-5-3-4-6-14-9/h3-7H,2,8H2,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWHBBYDZACYAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC2=NN=C(N12)SCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

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